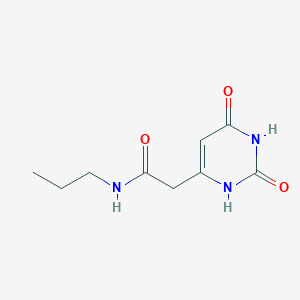

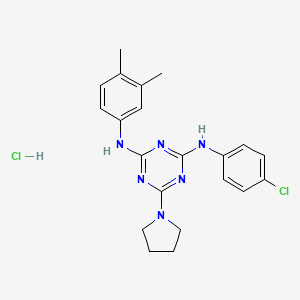

![molecular formula C8H12N2OS B2421206 2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1249351-05-0](/img/structure/B2421206.png)

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol is a chemical compound with the CAS Number: 1249351-05-0 . It has a molecular weight of 184.26 and its IUPAC name is 2-{[(2-amino-4-pyridinyl)methyl]sulfanyl}ethanol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2OS/c9-8-5-7 (1-2-10-8)6-12-4-3-11/h1-2,5,11H,3-4,6H2, (H2,9,10) . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación

Structural and Supramolecular Studies

- The reaction of 2-cyanopyridine with N-phenylthiosemicarbazide leads to the synthesis of several crystal structures, revealing the potential of 2-aminopyridinyl derivatives in forming supramolecular assemblies with diverse coordination geometries. This has implications for the design of novel molecular structures and materials (Castiñeiras, García-Santos, & Saa, 2019).

Synthesis of Heterocyclic Compounds

- Research demonstrates the use of 2-aminopyridinyl derivatives in synthesizing heteroarylthioquinoline derivatives, highlighting their application in medicinal chemistry. These compounds have been shown to possess significant antituberculosis activity (Chitra et al., 2011).

Pharmacological Studies

- 2-aminopyridinyl derivatives are used in pharmacological research for studying transitions in cancer cells. For instance, the inhibition of hydrogen sulfide biosynthesis using 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one was explored for its impact on epithelial-to-mesenchymal transition in colon cancer cells (Ascenção et al., 2021).

Green Chemistry and Sustainable Synthesis

- A green protocol using 2-aminopyridinyl derivatives for synthesizing bisquinolines in water demonstrates an environmentally friendly approach to chemical synthesis. This method presents a sustainable option for producing complex organic compounds (Paul, Muthusubramanian, & Bhuvanesh, 2011).

Antimicrobial Agent Synthesis

- 2-aminopyridinyl derivatives are used in designing and synthesizing new antimicrobial agents. Studies on amino acetylenic and thiocarbonate of 2-mercapto-1,3-benthiazoles, which incorporate 2-aminopyridinyl structures, demonstrate their potential in developing novel antimicrobial drugs (Alsarahni et al., 2017).

Optical and Fluorescent Sensor Development

- The synthesis of dimethylfuran tethered 2-aminopyridine-3-carbonitriles, which includes 2-aminopyridinyl derivatives, has led to the development of fluorescent chemosensors. These sensors show potential in detecting metal ions and other compounds at nanomolar levels (Shylaja et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2-aminopyridin-4-yl)methylsulfanyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-8-5-7(1-2-10-8)6-12-4-3-11/h1-2,5,11H,3-4,6H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHXWGBRUKHJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CSCCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2421127.png)

![2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2421134.png)

![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)

![4-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2421142.png)

![6-Azaspiro[3.5]nonane-7,9-dione](/img/structure/B2421143.png)

![1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2421144.png)

![1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B2421145.png)